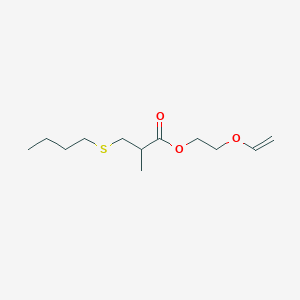
Propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are widely used in various industries, including perfumery and flavoring. This particular ester is characterized by its unique structural components, which include a propanoic acid backbone, a butylthio group, a methyl group, and an ethenyloxyethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, the removal of water formed during the reaction can shift the equilibrium towards the ester product, increasing the yield.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can lead to the formation of alcohols.
Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: Propanoic acid and 2-(ethenyloxy)ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester involves its interaction with specific molecular targets. In biological systems, esters can be hydrolyzed by esterases to release the corresponding carboxylic acid and alcohol, which can then participate in various metabolic pathways. The presence of the butylthio and ethenyloxy groups may influence the compound’s reactivity and interactions with enzymes.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, ethyl ester: A simpler ester with similar reactivity but lacking the butylthio and ethenyloxy groups.
Propanoic acid, 3-ethoxy-, ethyl ester: Contains an ethoxy group instead of the butylthio group, leading to different chemical properties.
2-Propenoic acid, 3-phenyl-, ethyl ester: Features a phenyl group, which significantly alters its reactivity and applications.
Uniqueness
Propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester is unique due to the presence of the butylthio and ethenyloxy groups, which can impart distinct chemical and biological properties. These groups may enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
670749-32-3 |
|---|---|
Molecular Formula |
C12H22O3S |
Molecular Weight |
246.37 g/mol |
IUPAC Name |
2-ethenoxyethyl 3-butylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C12H22O3S/c1-4-6-9-16-10-11(3)12(13)15-8-7-14-5-2/h5,11H,2,4,6-10H2,1,3H3 |
InChI Key |
HXVINIALUAZFAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC(C)C(=O)OCCOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Cyclopropyl-3-[4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B15161154.png)
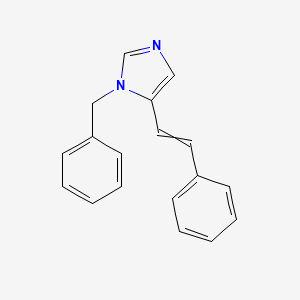
![(1E)-N,N-Dimethyl-N'-{3-[(methylamino)methyl]phenyl}ethanimidamide](/img/structure/B15161164.png)
![6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B15161169.png)
![Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B15161170.png)
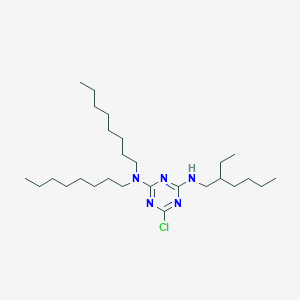
![Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone](/img/structure/B15161189.png)
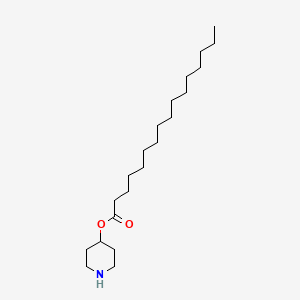
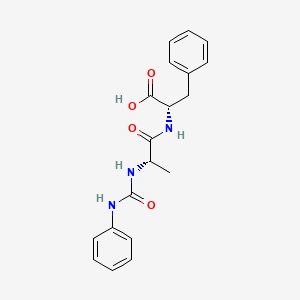
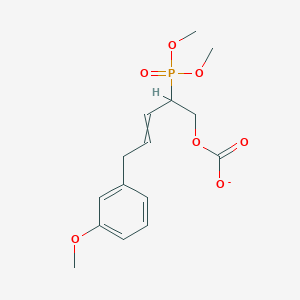
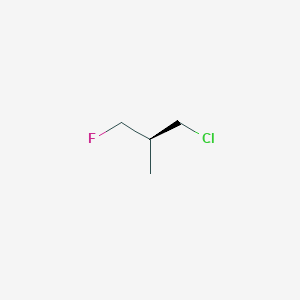
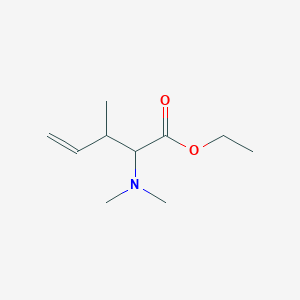
![4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B15161222.png)
![5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene](/img/structure/B15161226.png)
